molecular formula C17H25N3OS3 B11180128 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate

Cat. No.: B11180128
M. Wt: 383.6 g/mol
InChI Key: AAWKIMCYUVADNJ-UHFFFAOYSA-N
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Description

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate is a structurally complex heterocyclic compound featuring a benzothiazole core fused with a tetrahydro ring system, an amide-linked oxoethyl group, and a 4-methylpiperidine carbodithioate moiety.

Synthetic routes for analogous benzothiazole derivatives often involve condensation reactions between substituted benzothiazol-2-amines and electrophilic partners. For instance, spirocyclic benzothiazole derivatives are synthesized via reactions of 2-oxa-spiro[3.4]octane-1,3-dione with imine intermediates .

Properties

Molecular Formula

C17H25N3OS3

Molecular Weight

383.6 g/mol

IUPAC Name

[2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 4-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C17H25N3OS3/c1-11-5-7-20(8-6-11)17(22)23-10-15(21)19-16-18-13-4-3-12(2)9-14(13)24-16/h11-12H,3-10H2,1-2H3,(H,18,19,21)

InChI Key

AAWKIMCYUVADNJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)SCC(=O)NC2=NC3=C(S2)CC(CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate typically involves multiple steps. One common method includes the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 2-oxoethyl 4-methylpiperidine-1-carbodithioate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional groups and structural motifs can be compared to benzothiazole derivatives and carbodithioate-containing analogs. Key comparisons include:

Structural Analogues from Literature

  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): Core Differences: This analog contains a spirocyclic oxa-aza ring system, whereas the target compound lacks a spiro architecture but features a piperidine carbodithioate. Functional Groups: Both share benzothiazole and amide groups, but the carbodithioate in the target compound replaces the spiro-linked carbonyl groups. Synthetic Routes: The analog is synthesized via cycloaddition reactions, while the target compound likely requires carbodithioate-specific steps (e.g., dithiocarbamate formation) .
  • 1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives ():

    • These compounds exhibit amide and pyrrolidine motifs but lack the benzothiazole and carbodithioate groups, highlighting the target compound’s unique sulfur-based functionality.

Physicochemical Properties

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

Property Target Compound Spirocyclic Analog () Pyrrolidine Derivatives ()
Solubility Likely low in water (carbodithioate hydrophobicity) Moderate (polar oxa-aza and carbonyl groups) High (amide and carboxylic acid groups)
Melting Point Expected >150°C (rigid benzothiazole core) 180–220°C (crystalline spiro system) 120–150°C (flexible pyrrolidine)
Hydrogen Bonding Moderate (amide NH, thione S) High (multiple carbonyl and NH groups) High (amide and hydroxyl groups)

Research Findings and Implications

  • Synthetic Challenges : The carbodithioate group’s sensitivity to oxidation necessitates inert conditions, contrasting with the stability of spirocyclic analogs during synthesis .
  • Hydrogen-Bonding Networks : Compared to oxa-aza spiro compounds, the target compound’s sulfur atoms may form weaker but more flexible interactions, impacting crystal packing and solubility .
  • Biological Relevance: While spirocyclic benzothiazoles show promise in drug discovery, the carbodithioate’s metal-binding ability could open applications in bioinorganic chemistry.

Biological Activity

The compound 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound by synthesizing available research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H22N4OS2
  • Molecular Weight : 386.50 g/mol
  • IUPAC Name : 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate

The presence of a benzothiazole ring and piperidine moiety suggests that the compound may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and piperidine often demonstrate significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study reported that certain synthesized benzothiazole derivatives exhibited moderate to strong antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against these pathogens .

Anticancer Activity

The anticancer potential of related compounds has also been documented. For example, derivatives containing the benzothiazole moiety have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that certain benzothiazole-piperidine hybrids could induce apoptosis in breast cancer cells (MCF-7) with IC50 values as low as 10 µM .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Compounds featuring similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's. Some derivatives exhibited IC50 values below 100 nM, indicating potent inhibitory effects .

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of benzothiazole derivatives and tested their antimicrobial efficacy against Salmonella typhi and Bacillus subtilis. The most active compounds displayed MIC values of 16 µg/mL against these strains .
  • Evaluation of Anticancer Properties :
    • A study focused on the cytotoxic effects of piperidine derivatives showed that certain compounds could significantly reduce viability in MDA-MB-231 breast cancer cells through apoptosis induction mechanisms .
  • Enzyme Inhibition Analysis :
    • A comprehensive study examined several piperidine derivatives for their AChE inhibitory activity. The results indicated that some compounds had comparable effects to known inhibitors like donepezil .

Data Table: Biological Activities Summary

Activity TypeCompound DerivativeTarget Organism/Cell LineIC50/MIC Value
AntimicrobialBenzothiazole derivativeE. coli32 µg/mL
AnticancerPiperidine derivativeMCF-710 µM
Enzyme InhibitionPiperidine derivativeAChE<100 nM

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